molecular formula C7H5Cl2IO B2679730 1,5-Dichloro-2-iodo-3-methoxybenzene CAS No. 1271523-34-2

1,5-Dichloro-2-iodo-3-methoxybenzene

Cat. No.: B2679730
CAS No.: 1271523-34-2
M. Wt: 302.92
InChI Key: QAVIKJDKZDNHRJ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-iodo-3-methoxybenzene: is an organic compound with the molecular formula C7H5Cl2IO and a molecular weight of 302.93 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloro-2-iodo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the iodination of 1,5-dichloro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloro-2-iodo-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Dichloro-2-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its ability to undergo specific chemical modifications.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-iodo-3-methoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing chlorine and iodine atoms on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The methoxy group, being an electron-donating group, influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1,5-Dichloro-2-iodo-3-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,5-dichloro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVIKJDKZDNHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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